

Optimizing YK-11 dosage to maximize anabolic effects.

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Compound of Interest

Compound Name: Ym-543

Cat. No.: B1683501

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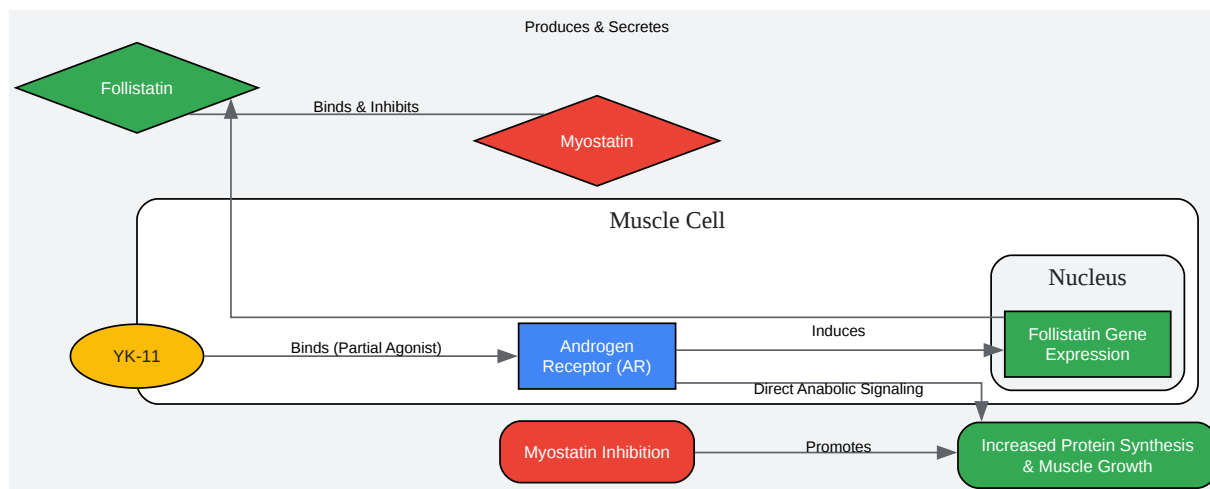
YK-11 Technical Support Center

Disclaimer: YK-11 is an experimental compound and is not approved for human use.^[1] The information provided herein is intended for research, scientific, and drug development professionals for investigational purposes only. All experiments should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and its primary mechanism of action?

A1: YK-11, also known as Myostine, is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).^{[1][2]} Its structure is derived from dihydrotestosterone (DHT).^[1] YK-11 exhibits a unique dual mechanism of action. Firstly, it acts as a partial agonist of the Androgen Receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as full agonists like DHT.^{[1][3]} Secondly, and more distinctly, YK-11 functions as a potent myostatin inhibitor.^{[2][4]} It achieves this by significantly increasing the expression of follistatin, a natural antagonist of myostatin.^{[1][5][6]} By inhibiting myostatin, a protein that naturally limits muscle growth, YK-11 allows for enhanced anabolic activity.^{[2][4][7]}



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Caption: Dual signaling pathway of YK-11.

Q2: What are the reported anabolic effects of YK-11 in preclinical models?

A2: Preclinical research, primarily from in vitro and animal studies, suggests potent anabolic activity. Laboratory studies on C2C12 myoblasts (muscle precursor cells) have shown that YK-11 induces myogenic differentiation more effectively than DHT.[1] In mouse osteoblast cells (MC3T3-E1), YK-11 has been demonstrated to accelerate cell proliferation and mineralization, suggesting a role in promoting bone health.[8][9] Animal models have also indicated that YK-11 can protect against muscle wasting.[1] Anecdotal reports from non-clinical use suggest YK-11 can lead to significant increases in lean muscle mass and strength.[6][10]

Q3: What is the current understanding of optimal YK-11 dosage for research purposes?

A3: There are currently no human clinical studies to establish a safe or effective dosage for YK-11.[5][11] All available dosage information is derived from preclinical studies or anecdotal reports from the bodybuilding community, which should be interpreted with caution.[6][12] For research purposes, dosages must be determined empirically based on the experimental model

(e.g., cell culture, animal model). Anecdotal reports often cite a range of 5-10 mg per day for male users, sometimes going as high as 30 mg.[6][13] Due to an estimated half-life of 6-12 hours, daily dosages are often split.[10]

Population / Model	Reported Daily Dosage Range	Cycle Length	Source
Beginner (Anecdotal)	5 mg	6 weeks	[13][14]
Experienced (Anecdotal)	10 - 15 mg	up to 8 weeks	[6][13]
High Dose (Anecdotal)	up to 30 mg	4 - 8 weeks	[6][13]
Female (Anecdotal)	0.5 - 2 mg	Not specified	[13]

Q4: What are the known and potential risks associated with YK-11 administration in experimental settings?

A4: The primary risk is the lack of comprehensive safety data from human trials.[5][11] Based on its steroidal structure and mechanism, several potential risks have been identified:

- **Testosterone Suppression:** As a SARM that interacts with the androgen receptor, YK-11 can suppress natural testosterone production in a dose-dependent manner.[6][12]
- **Liver Toxicity:** YK-11 is a C17-alpha alkylated compound, a chemical structure associated with potential liver stress.[12][15] Some anecdotal reports mention elevated liver enzymes during use.[15]
- **Androgenic Side Effects:** Due to its androgenic activity, potential side effects similar to anabolic steroids may occur, including hair loss (in predisposed individuals) and acne.[5][12]
- **Joint and Tendon Health:** Myostatin plays a role in tendon maintenance.[16] Its inhibition could theoretically impact tendon strength, and some users have anecdotally reported joint pain.[16]

- Cardiovascular Health: Similar to other SARMs, YK-11 could potentially alter lipid profiles, such as decreasing HDL ("good cholesterol").[\[11\]](#)[\[17\]](#)

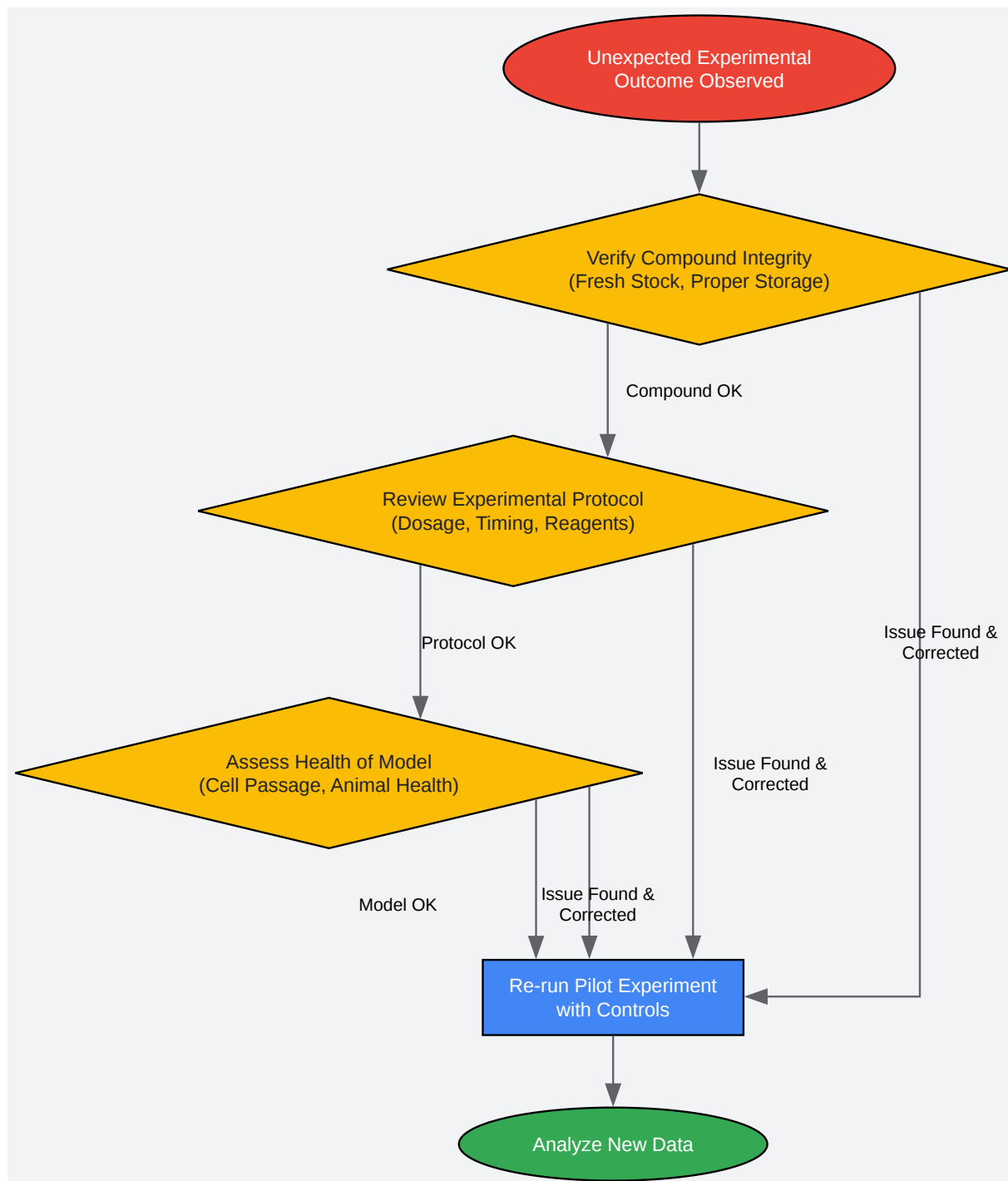
Troubleshooting Guides

Issue 1: Inconsistent results in in vitro myogenic differentiation assays (e.g., using C2C12 cells).

- Possible Cause 1: Compound Stability. YK-11 solution may degrade.
 - Solution: Prepare fresh solutions from powder for each experiment. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and minimize freeze-thaw cycles.
- Possible Cause 2: Cell Health. High passage number or unhealthy C2C12 cells may differentiate poorly.
 - Solution: Use low-passage C2C12 cells. Ensure cells are not over-confluent before inducing differentiation.
- Possible Cause 3: Inconsistent Dosage. Inaccurate dilutions or vehicle effects.
 - Solution: Perform serial dilutions carefully. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.1%).

Issue 2: High cytotoxicity observed in cell culture experiments.

- Possible Cause 1: Excessive Concentration. YK-11 may be toxic at high concentrations.
 - Solution: Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the optimal, non-toxic concentration for your specific cell line. The original Kanno et al. studies used concentrations such as 0.5 µM.
- Possible Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) may be causing cell death.
 - Solution: Verify the final solvent concentration is below the toxic threshold for your cell line. Run a vehicle-only control to assess its impact.



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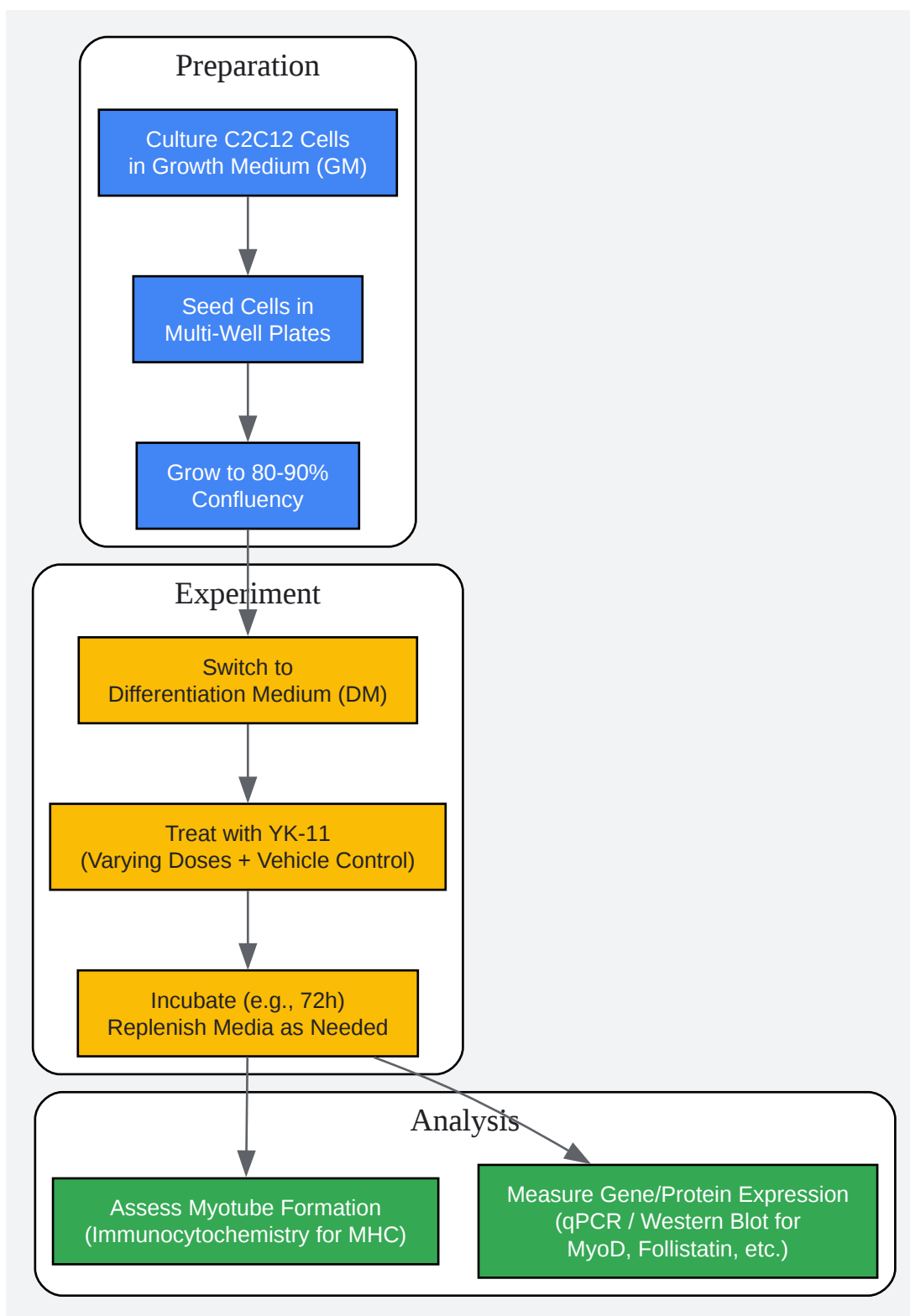
Caption: Troubleshooting decision workflow.

Experimental Protocols

Protocol: General Methodology for In Vitro Assessment of YK-11 on Myogenic Differentiation

This protocol is a generalized summary based on methodologies used in foundational YK-11 research. Researchers should consult the original publications (e.g., Kanno et al., 2013) for precise details.^[1]

- Cell Culture:
 - Use C2C12 mouse myoblast cells, maintained in a growth medium (GM) such as DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
 - Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Differentiation Assay:
 - Seed C2C12 cells in multi-well plates at a density that allows them to reach approximately 80-90% confluency.
 - Once confluent, switch the medium from GM to a differentiation medium (DM), typically DMEM with 2% horse serum.
 - Treat the cells with varying concentrations of YK-11 (e.g., 0.1 µM to 5 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.
 - Replenish the DM with fresh YK-11 or vehicle every 24-48 hours.
- Analysis of Myogenic Markers:
 - After a set period of differentiation (e.g., 72-96 hours), assess myogenic differentiation.
 - Immunocytochemistry: Fix cells and stain for myogenic markers like Myosin Heavy Chain (MHC) to visualize myotube formation.
 - Western Blot / qPCR: Lyse cells to extract protein or RNA. Analyze the expression levels of key myogenic regulatory factors (e.g., MyoD, myogenin) and follistatin.



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Caption: In vitro experimental workflow.

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